

An In-depth Technical Guide to (3,5-dimethoxyphenyl)methanol

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzyl alcohol

Cat. No.: B135028

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Abstract

(3,5-dimethoxyphenyl)methanol, a key organic intermediate, is of significant interest to the pharmaceutical and chemical synthesis sectors. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and notable applications in research and drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are detailed. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical relationships, adhering to specified formatting guidelines.

Chemical Identity and Properties

(3,5-dimethoxyphenyl)methanol, also known as **3,5-dimethoxybenzyl alcohol**, is an aromatic alcohol characterized by a benzene ring substituted with a hydroxymethyl group and two methoxy groups at positions 3 and 5. Its IUPAC name is (3,5-dimethoxyphenyl)methanol[1][2] [3], and its Chemical Abstracts Service (CAS) registry number is 705-76-0[1].

Physicochemical Properties

A summary of the key physicochemical properties of (3,5-dimethoxyphenyl)methanol is provided in Table 1. This data is essential for its handling, storage, and application in various experimental settings.



Property	Value	Reference
IUPAC Name	(3,5- dimethoxyphenyl)methanol	[1][2][3]
CAS Number	705-76-0	[1]
Molecular Formula	С9Н12О3	[1]
Molecular Weight	168.19 g/mol	[1][4]
Appearance	White to off-white solid/crystalline solid	[5]
Melting Point	43-46 °C	[4]
Boiling Point	183-186 °C at 20 mmHg	[4]
Solubility	Slightly soluble in water; soluble in organic solvents like methanol and ethyl acetate.	[5]
InChI	1S/C9H12O3/c1-11-8-3-7(6- 10)4-9(5-8)12-2/h3- 5,10H,6H2,1-2H3	[1][2][6]
InChl Key	AUDBREYGQOXIFT- UHFFFAOYSA-N	[6]
SMILES	COc1cc(CO)cc(OC)c1	[2][6]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of (3,5-dimethoxyphenyl)methanol. Key spectral data are summarized in Table 2.



Spectrum Type	Key Peaks/Shifts (ppm)	Reference
¹H NMR (CDCl₃, 399.65 MHz)	6.49 (s, 2H), 6.36 (s, 1H), 4.58 (s, 2H), 3.76 (s, 6H)	[6]
IR (KBr Pellet)	Data available from various sources.	[1]
Mass Spectrum	Data available from various sources.	[1]

Synthesis of (3,5-dimethoxyphenyl)methanol

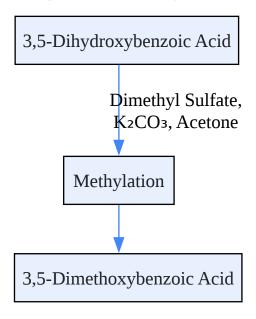
(3,5-dimethoxyphenyl)methanol is typically synthesized through the reduction of a corresponding carbonyl compound, such as 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde. A plausible and commonly employed synthetic route involves the reduction of the carboxylic acid.

Synthetic Pathway Overview

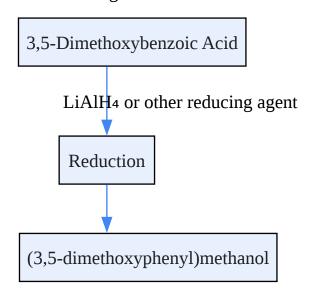
The synthesis can be logically divided into two main stages: the preparation of the precursor, 3,5-dimethoxybenzoic acid, followed by its reduction to the target alcohol.



Stage 1: Precursor Synthesis



Stage 2: Reduction



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Caption: Synthetic pathway for (3,5-dimethoxyphenyl)methanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid

Foundational & Exploratory





This procedure is adapted from established methylation protocols for phenolic acids.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid (1 equivalent) in acetone.
- Addition of Reagents: Add anhydrous potassium carbonate (3 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (2.5 equivalents).
- Reaction: Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Hydrolysis and Purification: To the crude product, add a 10% aqueous solution of sodium hydroxide and heat at 75°C for 4 hours to hydrolyze any ester byproducts. Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6. The white solid precipitate of 3,5-dimethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Reduction of 3,5-Dimethoxybenzoic Acid to (3,5-dimethoxyphenyl)methanol

This protocol describes a standard reduction of a carboxylic acid using a strong reducing agent.

- Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).
- Addition of Starting Material: Dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in anhydrous
 THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.



- Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
- Extraction and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (3,5dimethoxyphenyl)methanol.

Applications in Research and Drug Development

(3,5-dimethoxyphenyl)methanol is a versatile building block in organic synthesis, with significant applications in the pharmaceutical industry and materials science.

Intermediate in Pharmaceutical Synthesis

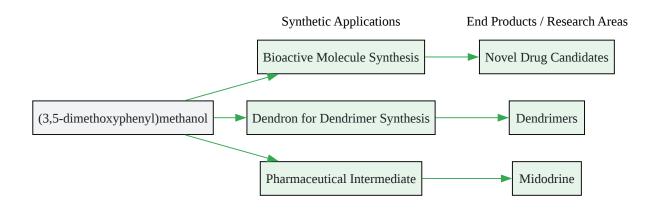
A primary application of this compound is as a key intermediate in the synthesis of various pharmaceutical agents. Its structure is a precursor to more complex molecules with desired biological activities.

- Midodrine Synthesis: (3,5-dimethoxyphenyl)methanol is an essential starting material for the commercial production of Midodrine, a vasopressor agent used to treat orthostatic hypotension[2].
- Resveratrol Analogs: It is utilized in the synthesis of resveratrol analogs, which are investigated for their potential antioxidant and anti-inflammatory properties[7].
- Neurological Disorder Therapeutics: The dimethoxy-substituted phenyl moiety is a common scaffold in the design of drugs targeting neurological disorders, where it can enhance drug efficacy and stability[8].

Role in Dendrimer Chemistry

(3,5-dimethoxyphenyl)methanol and its derivatives are fundamental building blocks, or dendrons, in the convergent synthesis of dendrimers[3]. Dendrimers are highly branched, monodisperse macromolecules with applications in drug delivery, gene therapy, and catalysis.





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Caption: Logical workflow of (3,5-dimethoxyphenyl)methanol's applications.

Safety and Handling

(3,5-dimethoxyphenyl)methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn. It is classified as a combustible solid. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(3,5-dimethoxyphenyl)methanol is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for the development of novel pharmaceuticals and complex molecular architectures. This guide provides a foundational resource for researchers and professionals working with this important compound.

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